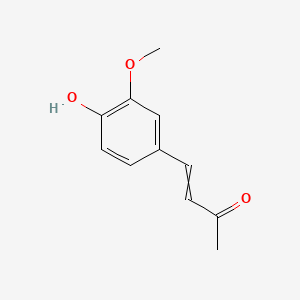

Vanillylidene acetone

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one |

InChI |

InChI=1S/C11H12O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h3-7,13H,1-2H3 |

InChI Key |

AFWKBSMFXWNGRE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C=CC1=CC(=C(C=C1)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Vanillylidene Acetone

Foreword: The Scientific Merit of Vanillylidene Acetone

This compound, systematically named 4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one and also widely known as dehydrozingerone, is a phenolic compound of significant interest. Structurally, it represents one-half of the curcumin molecule, a well-studied diarylheptanoid, and is naturally found in ginger rhizomes.[1] Its unique chemical architecture, featuring a vanillin moiety linked to an acetone unit, imparts a combination of aromatic and reactive properties.[2] This guide provides a comprehensive exploration of its core chemical properties, synthesis, reactivity, and biological significance, designed to equip researchers and drug development professionals with the technical knowledge required for its application. Beyond its established use as a flavor and fragrance agent[3], its versatile functional groups make it a valuable building block in organic synthesis and a subject of pharmacological investigation.[2][4]

Physicochemical Characteristics

This compound is a crystalline solid at room temperature, typically appearing as pale yellow, needle-like crystals.[1][5] Its distinct aroma is characterized as sweet, warm, and tenacious with vanilla and balsamic nuances.[1][6] A comprehensive summary of its key physical and chemical properties is presented below for rapid reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂O₃ | [1][2] |

| Molecular Weight | 192.21 g/mol | [1][5] |

| Appearance | Pale yellow to yellow powder or needle-like crystals | [1][5][7] |

| Odor | Sweet, powdery, vanilla, creamy, balsamic | [1][6] |

| Melting Point | 125 - 130 °C (257 - 266 °F) | [1][4][7][8] |

| Boiling Point | 268.19 - 345.00 °C (estimated) | [1][5][8] |

| Solubility | Slightly soluble in water; Soluble in ethanol, DMSO, and oils | [1][5][6] |

| pKa (Predicted) | 9.94 ± 0.31 | [8] |

| LogP | 1.40 - 1.7 | [1][5] |

| CAS Number | 1080-12-2 | [5] |

Synthesis and Mechanistic Pathway: The Claisen-Schmidt Condensation

The principal route for synthesizing this compound is the Claisen-Schmidt condensation, a reliable and well-documented variant of the crossed aldol condensation.[9][10] This reaction involves the base-catalyzed condensation between an aromatic aldehyde lacking α-hydrogens (vanillin) and a ketone with α-hydrogens (acetone).[9][11]

The causality behind the standard protocol is rooted in controlling the reaction's selectivity. Acetone, possessing α-hydrogens on both sides of the carbonyl, can potentially react with two molecules of vanillin. However, by using an excess of acetone, the probability of the intermediate, this compound, reacting with a second vanillin molecule is minimized. The reaction is typically initiated at a low temperature (0-5 °C) to control the initial exothermic aldol addition, and then allowed to proceed at room temperature to drive the dehydration step, which results in the stable, conjugated α,β-unsaturated ketone product.[1]

Reaction Mechanism: Claisen-Schmidt Condensation

Sources

- 1. Vanillylidenacetone | 1080-12-2 [chemicalbook.com]

- 2. CAS 1080-12-2: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound, 1080-12-2 [thegoodscentscompany.com]

- 4. Buy this compound [smolecule.com]

- 5. This compound | C11H12O3 | CID 59039607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scent.vn [scent.vn]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. chembk.com [chembk.com]

- 9. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 10. Claisen Schmidt Reaction Virtual Lab [praxilabs.com]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one (Dehydrozingerone)

Introduction

Dehydrozingerone, systematically named (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one, is a phenolic compound that serves as a significant structural analog to curcumin.[1] Naturally found in the rhizomes of ginger (Zingiber officinale), this compound has garnered substantial interest within the scientific community.[2][3][4] Its versatile chemical structure, featuring a phenolic hydroxyl group, an α,β-unsaturated ketone system, and an aromatic ring, makes it a valuable scaffold in medicinal chemistry and drug development.[1][5] Dehydrozingerone exhibits a wide spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[3][6]

This technical guide provides an in-depth exploration of the synthesis of dehydrozingerone, with a primary focus on the widely employed Claisen-Schmidt condensation. It is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical understanding and practical, field-proven insights into its preparation and characterization.

Physicochemical Properties

Dehydrozingerone is a yellow to yellow-orange crystalline solid.[1][7] It is practically insoluble in water but soluble in organic solvents such as ethanol, DMSO, and acetone.[7][8] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₃[7][9] |

| Molar Mass | 192.21 g/mol [7][9] |

| Melting Point | 126-130 °C[7][8] |

| Appearance | Yellow-orange crystalline solid[7] |

| Solubility in water | Practically insoluble[7] |

| Solubility in organic solvents | Soluble in DMSO and ethanol[7] |

| IUPAC Name | (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one[1] |

| CAS Number | 1080-12-2[10] |

Core Synthesis Route: The Claisen-Schmidt Condensation

The most common and efficient method for synthesizing dehydrozingerone is the base-catalyzed Claisen-Schmidt condensation, a type of crossed aldol condensation.[7][11] This reaction involves the condensation of an aldehyde or ketone possessing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen.[11][12] In the synthesis of dehydrozingerone, vanillin (4-hydroxy-3-methoxybenzaldehyde) and acetone are the key starting materials.[8][13]

Mechanistic Insights

The Claisen-Schmidt condensation for dehydrozingerone synthesis proceeds through a well-established mechanism initiated by a base, typically sodium hydroxide or potassium hydroxide.[2][14]

Step 1: Enolate Formation The reaction begins with the deprotonation of an α-hydrogen from acetone by a hydroxide ion (from NaOH or KOH), forming a resonance-stabilized enolate ion. This enolate acts as the nucleophile in the subsequent step.[12][14]

Step 2: Nucleophilic Attack The nucleophilic enolate attacks the electrophilic carbonyl carbon of vanillin. Vanillin is chosen as the aromatic aldehyde because it lacks α-hydrogens, preventing self-condensation and leading to a more specific product.[12] This attack forms a β-hydroxy ketone intermediate.[12]

Step 3: Dehydration The β-hydroxy ketone intermediate readily undergoes dehydration (loss of a water molecule) under the reaction conditions. This elimination is favorable as it results in the formation of a conjugated system, extending from the aromatic ring through the newly formed double bond to the carbonyl group.[12] This extended conjugation is a key feature of the dehydrozingerone structure.

Visualization of the Reaction Mechanism

Caption: Mechanism of the Claisen-Schmidt condensation for dehydrozingerone synthesis.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of dehydrozingerone.

Materials:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

Acetone

-

10% Sodium Hydroxide (NaOH) solution

-

10% Hydrochloric Acid (HCl) solution

-

Ethanol (for recrystallization)

-

Distilled water

-

Standard laboratory glassware (beaker, round-bottom flask, etc.)

-

Stirring apparatus

-

Filtration apparatus (Buchner funnel, filter paper)

-

Ice bath

Procedure:

-

Reaction Setup: In a suitable beaker or flask, dissolve vanillin (e.g., 4g) in acetone (e.g., 20 ml).[8]

-

Base Addition: To this solution, add a 10% aqueous solution of sodium hydroxide (e.g., 20 ml) while stirring.[8]

-

Reaction Time: Stopper the flask and allow the mixture to stand at room temperature with continuous stirring for a period of 24 to 48 hours.[1][8] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Acidification: After the reaction is complete, the dark-colored mixture is acidified with a 10% hydrochloric acid solution (e.g., 60 ml).[8] This step is crucial for the precipitation of the product.

-

Precipitation and Isolation: Place the acidified mixture in an ice bath and continue stirring. A yellowish-brown solid will form.[8]

-

Filtration: Filter the solid product using a Buchner funnel and wash it several times with cold water to remove any unreacted starting materials and salts.[8]

-

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as 50% aqueous ethanol, to yield a brilliant yellow powder.[8][15]

Visualization of the Experimental Workflow

Caption: A typical experimental workflow for the synthesis of dehydrozingerone.

Alternative Synthetic Approaches

While the Claisen-Schmidt condensation is the most prevalent method, other synthetic strategies have been explored, often with a focus on "green chemistry" principles to improve efficiency and reduce environmental impact.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the Claisen-Schmidt condensation. This method can significantly reduce reaction times from hours to minutes and often leads to higher yields. The use of hydrotalcites as catalysts under microwave irradiation has shown conversion rates of 60% to 90% within 120 minutes.[16]

Use of Different Catalysts

Modifications to the traditional base-catalyzed approach include the use of different alkalis. For instance, using potassium hydroxide instead of sodium hydroxide has been reported to reduce the reaction time to 24 hours.[2]

Characterization of Dehydrozingerone

The synthesized dehydrozingerone must be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

-

Thin Layer Chromatography (TLC): Used to monitor the progress of the reaction and assess the purity of the final product.[17]

-

High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[8]

-

Spectroscopic Methods:

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the phenolic O-H stretch, the C=O stretch of the ketone, and the C=C stretch of the alkene.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for elucidating the precise molecular structure.[1]

-

-

Physicochemical Tests: Including melting point determination, which should be consistent with literature values.[8]

Applications and Significance

Dehydrozingerone is not only a target molecule for its inherent biological activities but also a versatile precursor for the synthesis of other valuable compounds.[10]

-

Zingerone Synthesis: Dehydrozingerone can be selectively reduced to produce zingerone, another key flavor component of ginger.[7]

-

Drug Development: Its structure serves as a template for the synthesis of various derivatives with enhanced biological properties. For example, derivatives have been synthesized and evaluated for their potential as imaging agents for β-amyloid plaques in Alzheimer's disease.[13] The α,β-unsaturated carbonyl group is a key pharmacophore responsible for its antibacterial and antifungal activities.[2]

Conclusion

The synthesis of 4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one is a well-established and accessible process, primarily achieved through the robust Claisen-Schmidt condensation. This technical guide has provided a comprehensive overview of the synthesis, from the underlying reaction mechanism to a detailed experimental protocol and characterization techniques. The simplicity of the synthesis, coupled with the significant biological activities of dehydrozingerone, underscores its importance as a valuable compound for researchers in medicinal chemistry and drug discovery. Further research into green synthetic methodologies will continue to enhance the efficiency and sustainability of its production.

References

- Kubra, I. R., Bettadaiah, B. K., Murthy, P. S., & Rao, L. J. (2011). Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds. Journal of Food Science and Technology, 51(2), 245–255. [Link]

- ResearchGate. (n.d.). Synthesis of dehydrozingerone. [Link]

- CORE. (n.d.). Synthesis, identification and anticonvulsant activity of dehydrozingerone. [Link]

- Zheng, Q. H., Liu, J., & Fei, X. (2009). Curcumin and Dehydrozingerone Derivatives: Synthesis, Radiolabeling, and Evaluation for β-Amyloid Plaque Imaging. Journal of Medicinal Chemistry, 52(15), 4873–4882. [Link]

- Wikipedia. (2023, December 1). Dehydrozingerone. [Link]

- Request PDF. (n.d.). The Multi‐Biological Targeted Role of Dehydrozingerone and its Analogues. [Link]

- MDPI. (n.d.). Neuroprotective Effects of the Nutraceutical Dehydrozingerone and Its C2-Symmetric Dimer in a Drosophila Model of Parkinson's Disease. Antioxidants, 11(7), 1339. [Link]

- Rocchetti, G., Gabella, G., Chemat, F., Baros, S., Lorenzo, J. M., & Lucini, L. (2022). The Nutraceutical Dehydrozingerone and Its Dimer Counteract Inflammation- and Oxidative Stress-Induced Dysfunction of In Vitro Cultured Human Endothelial Cells: A Novel Perspective for the Prevention and Therapy of Atherosclerosis. Oxidative Medicine and Cellular Longevity, 2022, 1–15. [Link]

- PubMed. (n.d.). Isolation of a natural antioxidant, dehydrozingerone from Zingiber officinale and synthesis of its analogues for recognition of effective antioxidant and antityrosinase agents. [Link]

- Filo. (n.d.). The Claisen Schmidt (crossed aldol) reaction of vanillin and acetone. [Link]

- MDPI. (n.d.). Dehydrozingerone, a Curcumin Analog, as a Potential Anti-Prostate Cancer Inhibitor In Vitro and In Vivo. Cancers, 14(17), 4239. [Link]

- AMiner. (n.d.). Structure–function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds. [Link]

- National Institutes of Health. (n.d.). (Z)-3-Hydroxy-4-(4-methoxyphenyl)but-3-en-2-one. [Link]

- ResearchGate. (n.d.). (E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one. [Link]

- NIST. (n.d.). 3-Buten-2-one, 4-(4-hydroxy-3-methoxyphenyl)-. [Link]

- PubChem. (n.d.). 4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one. [Link]

- PraxiLabs. (n.d.).

- University of Missouri–St. Louis. (n.d.).

- Wikipedia. (2023, November 28).

- BYJU'S. (n.d.).

- Scribd. (n.d.). Dehydrozingerone Synthesis & Anticonvulsant Study. [Link]

- ResearchGate. (n.d.). Synthesis, Identification and Anticonvulsant Activity of Dehydrozingerone. [Link]

- CUTM Courseware. (n.d.).

- Master Organic Chemistry. (2020, September 14).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Isolation of a natural antioxidant, dehydrozingerone from Zingiber officinale and synthesis of its analogues for recognition of effective antioxidant and antityrosinase agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. Dehydrozingerone - Wikipedia [en.wikipedia.org]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. 3-Buten-2-one, 4-(4-hydroxy-3-methoxyphenyl)- [webbook.nist.gov]

- 10. Page loading... [guidechem.com]

- 11. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 12. Claisen Schmidt Reaction Virtual Lab [praxilabs.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 15. scribd.com [scribd.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Prepared for: Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Vanillylidene Acetone (CAS 1080-12-2)

From the Desk of a Senior Application Scientist

Introduction: Beyond the Flavor—Unveiling the Potential of this compound

This compound (CAS No. 1080-12-2), also known as Dehydrozingerone or 4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one, is an organic compound that presents as yellowish, needle-like crystals.[1][2] While it possesses a sweet, warm, vanilla-like aroma that lends it to applications in the flavor and fragrance industry, its true value for the scientific community lies in its chemical structure and biological activity.[1][3][4] Structurally, it is a derivative of ferulic acid and, perhaps more significantly, is recognized as a structural half-analog of curcumin, the principal curcuminoid in turmeric.[1][5] This relationship to curcumin has spurred significant research into its potential as a pharmacologically active agent.

This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its analytical characterization and emerging applications in drug development. The protocols and insights herein are designed to be self-validating, grounded in established chemical principles to empower researchers in their laboratory endeavors.

Section 1: Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of all subsequent experimental design. This compound is an achiral molecule featuring key functional groups—a ketone, a phenol, and a methoxy ether—that dictate its reactivity and solubility.[3][6]

| Property | Value | Source(s) |

| CAS Number | 1080-12-2 | [1][2][7][8] |

| Molecular Formula | C₁₁H₁₂O₃ | [1][3][6] |

| Molecular Weight | 192.21 g/mol | [1][2][6][8] |

| Appearance | Yellowish, needle-like crystals or powder | [1][2][9] |

| Melting Point | 125-130 °C | [1][2][8] |

| Boiling Point | ~344-345 °C (estimated) | [2] |

| Solubility | Slightly soluble in water; Soluble in ethanol, DMSO, and oils.[1][2][7] | [1][2][7] |

| Synonyms | Dehydrozingerone, Feruloylmethane, Vanillalacetone | [1][3][7] |

| Odor Profile | Sweet, vanilla, spicy, balsamic, creamy | [1][4][7] |

Section 2: Synthesis via Aldol Condensation

The most common and efficient synthesis of this compound is the Claisen-Schmidt condensation, a type of base-catalyzed aldol condensation. This reaction joins vanillin (4-hydroxy-3-methoxybenzaldehyde) with acetone. The choice of a large excess of acetone is a critical experimental parameter; it ensures that the acetone enolate reacts preferentially with the vanillin, minimizing the self-condensation of acetone and the formation of the dibenzalacetone by-product.[10]

Reaction Mechanism: A Stepwise View

The reaction proceeds via a well-understood mechanism. A strong base deprotonates the α-carbon of acetone, creating a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of vanillin. The resulting aldol addition product rapidly undergoes base-catalyzed dehydration (an E1cb mechanism) to yield the final, highly conjugated, and stable product. This conjugation is the chromophore responsible for the compound's yellow color.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for Claisen-Schmidt condensations.[1]

-

Dissolution of Reactants: In a 250 mL Erlenmeyer flask, dissolve 3.9 g of vanillin in 30 mL of acetone. Stir at room temperature until all vanillin has dissolved. The large excess of acetone serves as both reactant and solvent.

-

Preparation of Base: In a separate beaker, dissolve 2.0 g of sodium hydroxide (NaOH) in 20 mL of deionized water. Allow the solution to cool to room temperature.

-

Reaction Initiation: While stirring the vanillin-acetone solution, slowly add the NaOH solution dropwise. The addition of the base will cause the solution to turn a vibrant yellow, which will darken to orange-red as the reaction progresses. Maintain stirring at room temperature.

-

Reaction Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a TLC chamber with a suitable solvent system (e.g., 7:3 hexane:ethyl acetate). Spot the starting material (vanillin) and the reaction mixture. The disappearance of the vanillin spot and the appearance of a new, lower Rf spot indicates product formation. Let the reaction proceed for approximately 24 hours or until TLC shows complete consumption of vanillin.[1]

-

Work-up and Precipitation: Transfer the reaction mixture to a larger beaker and add 100 mL of a cold, dilute hydrochloric acid solution (~10-15%) to neutralize the excess NaOH and protonate the phenoxide.[1] The solution should be strongly acidic (pH < 2). A fine, greenish-yellow precipitate of the crude product should form. If precipitation is slow, cool the mixture in an ice bath and scratch the inside of the beaker with a glass rod.

-

Isolation and Purification: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts. The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture (e.g., 1:1 v/v), to yield bright yellow crystals.[1]

Section 3: Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic and chromatographic methods should be employed.

Spectroscopic Identification

Spectroscopy provides direct evidence of a molecule's structure and functional groups.[11]

| Technique | Expected Observations for this compound |

| IR | ~3400-3200 cm⁻¹ (broad): O-H stretch from the phenolic group. ~3010-3100 cm⁻¹: Aromatic and vinylic C-H stretches. ~2850-2960 cm⁻¹: Aliphatic C-H stretches (methyl groups). ~1650-1670 cm⁻¹: C=O stretch of the α,β-unsaturated ketone. ~1580-1600 cm⁻¹: C=C stretches from the alkene and aromatic ring.[12] |

| ¹H-NMR | ~2.4 ppm (singlet, 3H): Protons of the acetyl (CH₃-C=O) group. ~3.9 ppm (singlet, 3H): Protons of the methoxy (-OCH₃) group. ~6.0 ppm (singlet, 1H): Phenolic -OH proton (can be broad and may exchange with D₂O). ~6.7-7.5 ppm (multiplets, 5H): Protons of the vinylic group (-CH=CH-) and the three aromatic protons, showing characteristic splitting patterns. |

| MS (EI) | m/z 192: Molecular ion peak [M]⁺. m/z 177: Loss of a methyl group (-CH₃). m/z 149: Loss of an acetyl group (-COCH₃). Other fragments corresponding to the stable aromatic structure.[12] |

Chromatographic Purity Assessment

Chromatography is essential for determining the purity of the synthesized compound and for quantifying it in various matrices.

Representative HPLC Protocol

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of non-volatile organic compounds.

-

Instrumentation: An HPLC system equipped with a UV-Vis detector.[13][14]

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., starting with 45:55 v/v acetonitrile:water).[14] The acidic nature of the phenol group means that adding a small amount of acid (e.g., 0.1% trifluoroacetic acid) to the mobile phase can improve peak shape.

-

Flow Rate: 1.0 mL/min.[14]

-

Detection: UV detection at a wavelength corresponding to the chromophore's absorbance maximum (e.g., ~365 nm).[14]

-

Sample Preparation: Dissolve a small, accurately weighed amount of the synthesized this compound in the mobile phase or a compatible solvent like methanol to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject 10-20 µL of the sample. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Section 4: Applications in Drug Development & Research

The structural similarity of this compound to curcumin has made it a compound of interest for its potential therapeutic effects.[1][5] It is often studied for its antioxidant, anti-inflammatory, antimicrobial, and antitumor properties.[1][3][5]

Biological Activities

-

Antioxidant & Anti-inflammatory: The phenolic hydroxyl group is a key structural feature responsible for its antioxidant activity, enabling it to scavenge free radicals. This mechanism is foundational to its potential anti-inflammatory effects.

-

Antimicrobial: this compound has demonstrated both antibacterial and antifungal properties.[1][3]

-

Antitumor: It has been shown to possess various antitumor effects, likely through mechanisms involving the modulation of cellular signaling pathways related to proliferation and apoptosis.[1][5]

Structural Relationship to Curcumin

Understanding the structural analogy to curcumin is key to appreciating its research value. Curcumin has two identical this compound-like moieties linked together. Studying this compound allows for the investigation of the pharmacological contribution of this single "half" of the curcumin structure.

Section 5: Safety and Handling

Proper handling of any chemical reagent is paramount for laboratory safety.

-

Hazards: this compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[8][15] If generating dust, use a respirator with an appropriate filter.[8]

-

Handling: Avoid breathing dust.[15] Use only in a well-ventilated area, preferably in a chemical fume hood.[15] Avoid contact with skin and eyes.[9]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[15] It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[9][15]

-

Skin: Wash off with soap and plenty of water. Seek medical attention if irritation occurs.[9][15]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical help.[9][15]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[15]

-

References

- This compound (CAS 1080-12-2): Odor profile, Properties, & IFRA compliance.

- This compound | C11H12O3 | CID 59039607.

- This compound, 1080-12-2. The Good Scents Company. [Link]

- A-1.1.1 Method of analysis: Reagents: • Acetone – AR grade • Internal standard.

- Vanillin‐acetone assay under optimized conditions.

- Spectrophotometric determination of acetone using vanillin.

- Vanillin acetone aldol condens

- This compound.

- NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class. [Link]

- (PDF) Spectrophotometric determination of acetone using vanillin.

- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

- Benzalacetone. Organic Syntheses Procedure. [Link]

- Solvent Effect Correlations for Acetone: IR versus NMR Data for the Carbonyl Group. Semantic Scholar. [Link]

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. YouTube. [Link]

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

- Role of Acetone in Solubility Enhancement of Drugs. Purosolv. [Link]

- Acetone: The Industry's Go-To Solvent for Versatile Applic

- Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones.

- Pharma-Grade Acetone in Microencapsul

- Antibacterial and anticancer activities of acetone extracts from in vitro cultured lichen-forming fungi.

- High-performance liquid chromatographic determination of acetone in blood and urine in the clinical diagnostic laboratory.

Sources

- 1. Vanillylidenacetone | 1080-12-2 [chemicalbook.com]

- 2. This compound | C11H12O3 | CID 59039607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 1080-12-2: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound, 1080-12-2 [thegoodscentscompany.com]

- 5. Vanillylidenacetone | 1080-12-2 [amp.chemicalbook.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. scent.vn [scent.vn]

- 8. 香草醛缩丙酮 ≥98.5% | Sigma-Aldrich [sigmaaldrich.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. 丙酮 [sigmaaldrich.com]

- 14. High-performance liquid chromatographic determination of acetone in blood and urine in the clinical diagnostic laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemicalbook.com [chemicalbook.com]

Dehydrozingerone: A Technical Guide to Natural Sources, Biosynthesis, and Isolation

Abstract: Dehydrozingerone (DHZ), a phenolic α,β-unsaturated ketone, is a bioactive compound of significant interest in the pharmaceutical and nutraceutical industries for its potent antioxidant, anti-inflammatory, and antimicrobial properties.[1] Structurally a "half-analogue" of curcumin and the direct precursor to zingerone, DHZ offers a compelling scaffold for drug development.[1][2] This technical guide provides an in-depth exploration of the natural origins of dehydrozingerone, elucidates its biosynthetic pathway, and presents a comprehensive overview of field-proven isolation and purification methodologies designed for researchers, chemists, and drug development professionals.

Introduction to Dehydrozingerone: A Bioactive Vanillyl Ketone

Dehydrozingerone, systematically named (E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one, is a naturally occurring phenolic compound found most notably in the rhizomes of ginger (Zingiber officinale).[1][2] Its chemical structure (C₁₁H₁₂O₃) features a vanillyl group linked to an α,β-unsaturated ketone moiety, a feature crucial for its biological activity.[1]

This compound shares a structural lineage with other prominent bioactive molecules:

-

Curcumin: Dehydrozingerone represents one-half of the curcumin structure, sharing the same feruloylmethane backbone. This relationship has led to investigations of DHZ as a more stable and potentially more bioavailable alternative to curcumin.

-

Zingerone: Dehydrozingerone is the immediate chemical precursor to zingerone, another pungent compound in cooked ginger. Zingerone is formed via the hydrogenation of dehydrozingerone's double bond.[1][2]

The scientific impetus for isolating dehydrozingerone stems from its wide-ranging pharmacological potential, making it a valuable target for natural product chemists and pharmacologists.

Natural Distribution and Sources

While synthetic routes are well-established, the isolation of dehydrozingerone from natural sources is primarily focused on the family Zingiberaceae.

Primary Source: Zingiber officinale

The rhizomes of ginger (Zingiber officinale Roscoe) are the most abundant and commercially viable natural source of dehydrozingerone.[1][3][4][5] Within the complex phytochemical matrix of ginger, DHZ coexists with a variety of related compounds, including gingerols, shogaols, and zingerone.[6] Its concentration can vary based on the ginger variety, geographical origin, and post-harvest processing conditions (fresh vs. dried).

Other Potential Sources

While ginger is the principal source, related compounds are found in other plants of the Zingiberaceae family. For instance, research on Aframomum melegueta (Grains of Paradise) has led to the isolation of structurally similar molecules like 1-dehydro-6-gingerdione. It is crucial for researchers to note that while these compounds share a similar chemical backbone, they are not identical to dehydrozingerone. To date, Zingiber officinale remains the only extensively documented and verified source for the direct isolation of dehydrozingerone itself.

The Biosynthetic Origin of Dehydrozingerone

Dehydrozingerone originates from the phenylpropanoid pathway, a major metabolic route in plants responsible for the synthesis of thousands of phenolic compounds. This pathway converts the amino acid L-phenylalanine into a variety of complex molecules.

Causality of the Pathway: The biosynthesis begins with L-phenylalanine, which is deaminated to form cinnamic acid. A series of hydroxylation and methylation steps, catalyzed by specific enzymes, converts cinnamic acid into ferulic acid. Ferulic acid is then activated to its coenzyme A thioester, Feruloyl-CoA, a key intermediate. The pathway culminates in a condensation reaction, likely catalyzed by a polyketide synthase-type enzyme, where Feruloyl-CoA is condensed with malonyl-CoA, followed by decarboxylation and reduction steps to yield the final dehydrozingerone structure. This shared origin explains the co-occurrence of dehydrozingerone with other vanillyloid compounds like gingerols in ginger rhizomes.

Sources

- 1. Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dehydrozingerone - Wikipedia [en.wikipedia.org]

- 3. Isolation of a natural antioxidant, dehydrozingerone from Zingiber officinale and synthesis of its analogues for recognition of effective antioxidant and antityrosinase agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isolation of a Natural Antioxidant, Dehydrozingerone from Zingiber officinale and Synthesis of Its Analogues for Recognition of Effective Antioxidant and Antityrosinase Agents | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

A Technical Guide to Vanillylidene Acetone: A Bio-potent Curcumin Analog for Therapeutic Development

Abstract

Curcumin, the principal curcuminoid of turmeric, has garnered immense scientific interest for its pleiotropic pharmacological activities, including profound anti-inflammatory, antioxidant, and anticancer effects.[1] However, its clinical translation is severely hampered by poor aqueous solubility, rapid metabolism, and consequently, low systemic bioavailability.[1][2] This has spurred the development of structural analogs designed to overcome these pharmacokinetic limitations while retaining or enhancing biological efficacy. Vanillylidene acetone, also known as Dehydrozingerone (DHZ), represents a chemically simpler, mono-carbonyl structural analog of curcumin.[3] This guide provides a comprehensive technical overview of this compound, consolidating current knowledge on its synthesis, mechanisms of action, and key experimental protocols, intended for researchers and drug development professionals exploring its therapeutic potential.

Introduction: The Rationale for a Simplified Curcumin Analog

Curcumin's structure, characterized by a β-diketone moiety flanked by two feruloyl groups, is central to its biological activity but also its instability.[4] The diketone portion is susceptible to keto-enol tautomerism and rapid degradation in physiological pH. This compound, or 4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one, effectively represents one half of the curcumin molecule.[3] This streamlined structure offers several theoretical advantages:

-

Improved Stability: The absence of the unstable β-diketone linkage enhances chemical stability.

-

Favorable Physicochemical Properties: It is a yellowish crystalline solid, slightly soluble in water but readily soluble in organic solvents like ethanol and acetone.[3][5]

-

Ease of Synthesis: Its synthesis is straightforward and high-yielding, making it an attractive candidate for scalable production.

These characteristics position this compound as a promising scaffold for developing therapeutics that harness the beneficial properties of curcumin in a more drug-like format.

Chemical Synthesis and Characterization

This compound is efficiently synthesized via a base-catalyzed aldol condensation, specifically the Claisen-Schmidt condensation, between vanillin (4-hydroxy-3-methoxybenzaldehyde) and acetone.[6]

Synthesis Workflow Diagram

Caption: Claisen-Schmidt condensation workflow for this compound synthesis.

Detailed Synthesis Protocol

Causality: This protocol utilizes an excess of acetone to ensure mono-condensation and prevent the formation of a di-substituted byproduct. The base (NaOH) acts as a catalyst to deprotonate acetone, forming a reactive enolate ion which then attacks the electrophilic carbonyl carbon of vanillin.

-

Preparation: Dissolve vanillin (1 eq.) in an excess of acetone (10-25 eq.). Separately, prepare an aqueous solution of sodium hydroxide (e.g., 20% w/v).[3]

-

Reaction: While stirring the vanillin/acetone solution vigorously in an ice bath (0-5 °C), slowly add the aqueous NaOH solution. The mixture will typically turn bright yellow to orange/red.

-

Incubation: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the vanillin spot is completely consumed (typically 12-24 hours).[3]

-

Work-up: Once the reaction is complete, remove the excess acetone using a rotary evaporator.[3]

-

Precipitation: Add cold water to the resulting mixture and acidify with a dilute strong acid (e.g., 2-3M HCl) under stirring in an ice bath until the pH is <7. A yellow precipitate of this compound will form.[3][7]

-

Purification: Collect the solid product by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.[3] For higher purity, the crude product can be recrystallized from a hot ethanol/water mixture.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

FTIR Spectroscopy: To identify characteristic functional groups (C=O, O-H, C=C).

-

Mass Spectrometry: To confirm the molecular weight (192.21 g/mol ).[8]

-

Melting Point Analysis: To assess purity.

Biological Activities and Mechanisms of Action

This compound exhibits a wide spectrum of biological activities, largely mirroring those of curcumin but with its own distinct profile. Its effects are primarily attributed to its antioxidant, anti-inflammatory, and anticancer properties.[9]

Anti-inflammatory and Analgesic Activity

This compound demonstrates significant anti-inflammatory effects.[7] A key mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10]

-

Mechanism: In inflammatory states, the IKK complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes like COX-2. This compound is believed to interfere with this cascade, preventing NF-κB activation and subsequent inflammatory responses.[10]

Caption: this compound inhibits the NF-κB inflammatory pathway.

Anticancer Activity

This compound has demonstrated cytotoxic and pro-apoptotic effects in various cancer cell lines.[3] Its anticancer potential stems from multiple mechanisms:

-

Induction of Apoptosis: It can trigger programmed cell death through caspase-mediated pathways.[11]

-

Cell Cycle Arrest: It has been shown to cause cell cycle arrest, often at the G2/M phase, preventing cancer cell proliferation.[11]

-

Inhibition of Tumor Promotion: Some studies show it inhibits the activation of viruses like the Epstein-Barr virus, which is linked to certain cancers.[3]

| Compound | Cell Line | IC₅₀ (µM) | Source |

| Curcumin Analog (43) | MCF-7 (Breast) | 13.10 | [12] |

| Curcumin Analog (43) | MCF-7R (Resistant) | 12.00 | [12] |

| Curcumin Analog (44) | MDA-MB-231 (Breast) | 3.37 | [12] |

| Curcumin Analog (44) | MCF-7 (Breast) | 2.56 | [12] |

| Acetone Extract (PN7) | LS180 (Colon) | 32 µg/ml | [13] |

| Acetone Extract (PAR7) | LS180 (Colon) | 38 µg/ml | [14] |

Note: Data for direct this compound IC₅₀ values require specific literature search; this table shows the potency of related curcumin and acetone-based analogs for context.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound (dehydrozingerone).[15][16] It has shown promise in models of neurodegenerative diseases like Parkinson's Disease (PD).[17]

-

Mechanism: Its neuroprotective action is linked to its potent antioxidant activity, which helps mitigate oxidative stress—a key factor in neuronal cell death.[15] In a Drosophila model of PD, dehydrozingerone was shown to ameliorate motor defects, prevent the loss of dopaminergic neurons, and reduce mitochondrial damage.[16] It may also inhibit the aggregation of proteins like α-synuclein.[15]

Key Experimental Protocols

To facilitate further research, this section provides standardized, step-by-step protocols for assessing the biological activity of this compound.

Protocol: MTT Assay for Cell Viability and Cytotoxicity

Causality: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Caption: Standard experimental workflow for the MTT cell viability assay.

-

Cell Seeding: Plate cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.[18]

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., DMSO) controls.

-

Incubation: Incubate the treated plates for the desired period (e.g., 48 hours).[18]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C. Observe the formation of purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Pharmacokinetics and Future Directions

While this compound offers improved chemical stability over curcumin, its own pharmacokinetic profile is not yet fully characterized in humans. Animal studies suggest it possesses better bioavailability than curcumin.[7] However, like many phenolic compounds, it likely undergoes metabolism in the liver.[19]

Future research should focus on:

-

Comprehensive Pharmacokinetic Studies: Detailed absorption, distribution, metabolism, and excretion (ADME) studies in relevant animal models and eventually, humans.[20]

-

Formulation Development: Exploring advanced drug delivery systems (e.g., nanoparticles, liposomes) to further enhance bioavailability and target-specific delivery.

-

Derivative Synthesis: Using this compound as a scaffold to synthesize novel derivatives with further optimized potency and drug-like properties.

-

Clinical Investigation: Moving promising candidates into well-controlled clinical trials to validate preclinical findings for specific disease indications.[12]

Conclusion

This compound stands out as a compelling structural analog of curcumin, retaining the parent molecule's diverse biological activities while offering a more stable and synthetically accessible chemical profile. Its demonstrated anti-inflammatory, anticancer, and neuroprotective effects, grounded in well-defined molecular mechanisms such as NF-κB inhibition, make it a high-potential candidate for therapeutic development. This guide provides the foundational knowledge and experimental framework necessary for researchers to further explore and unlock the clinical promise of this potent curcumin analog.

References

- Neuroprotective Effects of the Nutraceutical Dehydrozingerone and Its C2-Symmetric Dimer in a Drosophila Model of Parkinson's Disease - PMC. (n.d.). PubMed Central.

- Neuroprotective Effects of the Nutraceutical Dehydrozingerone and Its C2-Symmetric Dimer in a Drosophila Model of Parkinson's Disease. (2021). PubMed.

- Neuroprotective Effects of the Nutraceutical Dehydrozingerone and Its C2-Symmetric Dimer in a Drosophila Model of Parkinson's Disease. (2021). ResearchGate.

- (PDF) Neuroprotective Effects of the Nutraceutical Dehydrozingerone and its C2- symmetric Dimer in a Drosophila Model of Parkinson's Disease. (2021). ResearchGate.

- An Insight in to the Efficacy of Dehydrozingerone against Aluminium Induced Cognitive Dysfunction in Rats. (2016). International Journal of Pharmaceutical Sciences Review and Research.

- The Synthesis and Evaluation of Vanillin Derivatives as the Fruit fly Attractant. (n.d.). E-Journal of Chemistry.

- Vanillin acetone aldol condensation. (n.d.). PierpaLab.

- Vanillic Acid Inhibits Inflammatory Pain by Inhibiting Neutrophil Recruitment, Oxidative Stress, Cytokine Production, and NFκB Activation in Mice. (2015). PubMed.

- This compound. (n.d.). Gsrs.

- Synthesis of curcumin by condensation of acetyl acetone and vanillin. (n.d.). ResearchGate.

- A Review of Recent Curcumin Analogues and Their Antioxidant, Anti-Inflammatory, and Anticancer Activities. (2023). MDPI.

- Bis(2-hydroxybenzylidene)acetone, a Potent Inducer of the Phase 2 Response, Causes Apoptosis in Mouse Leukemia Cells Through a p53-independent, Caspase-Mediated Pathway. (2007). PubMed.

- This compound (CAS 1080-12-2): Odor profile, Properties, & IFRA compliance. (n.d.). TGSC.

- Vanillin‐acetone assay under optimized conditions. (2022). ResearchGate.

- (PDF) Spectrophotometric determination of acetone using vanillin. (1987). ResearchGate.

- Acetone has anti-inflammatory effects on experimental contact reactions. (1999). PubMed.

- Anticancer potential of acetone extracts from selected Potentilla species against human colorectal cancer cells. (2022). Frontiers.

- Physiologically based pharmacokinetic model for acetone. (1995). PubMed.

- Acetone has anti-inflammatory effects on experimental contact reactions. (1999). DiVA portal.

- The Chemistry of Curcumin: From Extraction to Therapeutic Agent. (2017). PMC - NIH.

- Anticancer potential of acetone extracts from selected Potentilla species against human colorectal cancer cells. (2022). PubMed.

- TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS. (2021). NCBI Bookshelf.

- Anti-microbial and anti-cancer efficacy of acetone extract of Rosa chinensis against resistant strain and lung cancer cell line. (2023). PubMed Central.

- Evaluation of benzylidene-acetone analogues of curcumin as antituberculosis. (2019). ResearchGate.

- Vanillin Synthesis for Students. (n.d.). Scribd.

- The Essential Medicinal Chemistry of Curcumin: Miniperspective. (2018). PMC - PubMed Central.

- New acetophenone glucosides isolated from extracts of Helichrysum italicum with antiinflammatory activity. (2001). PubMed.

- VANILLIN. (n.d.). Ataman Kimya.

- Antibacterial and anticancer activities of acetone extracts from in vitro cultured lichen-forming fungi. (2017). PMC - NIH.

- Topical antiinflammatory and analgesic activities of Copaifera duckei dwyer. (2005). PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Essential Medicinal Chemistry of Curcumin: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vanillylidenacetone | 1080-12-2 [chemicalbook.com]

- 4. The Chemistry of Curcumin: From Extraction to Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scent.vn [scent.vn]

- 6. The Synthesis and Evaluation of Vanillin Derivatives as the Fruit fly Attractant – Oriental Journal of Chemistry [orientjchem.org]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Vanillic Acid Inhibits Inflammatory Pain by Inhibiting Neutrophil Recruitment, Oxidative Stress, Cytokine Production, and NFκB Activation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bis(2-hydroxybenzylidene)acetone, a potent inducer of the phase 2 response, causes apoptosis in mouse leukemia cells through a p53-independent, caspase-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Anticancer potential of acetone extracts from selected Potentilla species against human colorectal cancer cells [frontiersin.org]

- 14. Anticancer potential of acetone extracts from selected Potentilla species against human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neuroprotective Effects of the Nutraceutical Dehydrozingerone and Its C2-Symmetric Dimer in a Drosophila Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuroprotective Effects of the Nutraceutical Dehydrozingerone and Its C2-Symmetric Dimer in a Drosophila Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Anti-microbial and anti-cancer efficacy of acetone extract of Rosa chinensis against resistant strain and lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 19. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Acetone - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Physiologically based pharmacokinetic model for acetone - PubMed [pubmed.ncbi.nlm.nih.gov]

"physical properties of Vanillylidene acetone crystals"

An In-Depth Technical Guide to the Physical Properties of Vanillylidene Acetone Crystals

Introduction: Understanding this compound

This compound, also known by synonyms such as Dehydrozingerone and (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one, is a phenolic compound with significant interest in the fields of chemical synthesis, pharmacology, and material science.[1][2][3] Structurally, it is a half analog of curcumin, a well-known bioactive compound, and can be isolated from ginger rhizomes.[1] Its versatile chemical structure, featuring hydroxyl, methoxy, and α,β-unsaturated ketone moieties, makes it a valuable precursor in organic synthesis and a subject of study for its antioxidant, antibacterial, and antifungal properties.[1][3]

This guide provides a comprehensive technical overview of the core physical properties of this compound in its crystalline state. For researchers, scientists, and drug development professionals, a thorough understanding of these characteristics is paramount for purity assessment, formulation design, quality control, and predicting the material's behavior in various applications. We will delve into the crystallographic, thermal, solubility, and spectroscopic properties, presenting not only the data but also the field-proven methodologies for their determination.

Crystallographic and Morphological Properties

The macroscopic and microscopic structure of a crystalline solid dictates many of its bulk properties, from dissolution rate to stability. This compound typically presents as yellowish, needle-like crystals.[1][4] A definitive characterization of its solid-state structure is achieved through single-crystal X-ray crystallography.

X-ray Crystallography (XRC)

Causality and Rationale: X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystal.[5] By analyzing the diffraction pattern produced when X-rays interact with the ordered array of molecules in a crystal, we can elucidate precise bond lengths, bond angles, and the packing arrangement within the crystal lattice.[5][6] This information is critical for confirming molecular identity, identifying polymorphic forms, and understanding intermolecular interactions that govern the crystal's stability and physical properties.[7][8]

Caption: Workflow for Single-Crystal X-ray Crystallography Analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol outlines a self-validating workflow for obtaining the crystal structure of this compound.

-

Crystal Growth (Rate-Limiting Step):

-

Synthesize this compound via the Claisen-Schmidt condensation of vanillin and acetone.[1] Purify the crude product by recrystallization.

-

Prepare a saturated solution of the purified compound in a suitable solvent system, such as an ethanol-water mixture.

-

Employ a slow evaporation or slow cooling technique. The goal is to allow molecules to deposit onto a growing lattice in an ordered fashion, minimizing defects.

-

Self-Validation: The formation of well-defined, transparent crystals with sharp edges, typically larger than 0.1 mm in all dimensions, indicates a successful crystallization process suitable for diffraction.

-

-

Crystal Mounting and Data Collection:

-

Under a microscope, select a high-quality single crystal, free from cracks or twinning.

-

Mount the crystal on a goniometer head and place it within the X-ray beam of a diffractometer.

-

A monochromatic X-ray beam is directed at the crystal, which is rotated during data collection.

-

A detector, such as a CCD or pixel detector, records the positions and intensities of the diffracted X-ray reflections.

-

-

Structure Solution and Refinement:

-

The collected diffraction data (a unique pattern of reflections) is processed to determine the unit cell dimensions and space group.[5]

-

Computational "direct methods" are used to generate an initial electron density map from the reflection intensities.

-

An atomic model is built into the electron density map.

-

The model is refined using least-squares methods, where atomic positions and thermal parameters are adjusted to achieve the best fit between the calculated and observed diffraction data.

-

Self-Validation: A successful refinement is indicated by low residual factors (R-factors), representing a high degree of agreement between the experimental data and the final structural model.

-

Thermal Properties

Thermal analysis provides critical information on the stability, purity, and physical state of a material as a function of temperature.

Melting Point and Thermal Transitions

The melting point is a fundamental property used to identify a compound and assess its purity. A sharp melting range typically indicates high purity.

| Property | Value | Source(s) |

| Melting Point | 125 - 130 °C | [1][9] |

| 128 - 130 °C | [2] | |

| 129 - 130 °C | [4][10] | |

| Boiling Point | 344 - 345 °C (est.) | [2][4][10] |

| Flash Point | ~136.67 °C (278 °F) | [2][10] |

Causality and Rationale: Differential Scanning Calorimetry (DSC) is a highly sensitive thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[11] It is the gold standard for accurately determining melting points (Tₘ), other phase transitions (like polymorphism), and the enthalpy of fusion (ΔHfus), which is the energy required to melt the solid.

Caption: Workflow for Melting Point Determination using DSC.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the this compound crystal sample into an aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of material through sublimation.

-

Prepare an identical empty sealed pan to serve as the reference.

-

-

Instrument Setup and Measurement:

-

Place the sample and reference pans into the DSC instrument's cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate to create a stable thermal environment.

-

Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) through the expected melting range (e.g., from 25 °C to 150 °C).[12][13]

-

-

Data Analysis:

-

The instrument records the differential heat flow as a function of temperature, generating a thermogram.

-

The melting event will appear as an endothermic peak (a dip in the heat flow curve).

-

The onset temperature of this peak is taken as the melting point (Tₘ).

-

The area under the peak is integrated to calculate the enthalpy of fusion (ΔHfus).

-

Self-Validation: The sharpness of the endothermic peak is a direct indicator of sample purity. Impurities will typically cause the peak to broaden and shift to a lower temperature.

-

Thermal Stability

Causality and Rationale: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time.[14] It is used to determine the thermal stability of a material and its decomposition profile. For drug development, this is crucial for assessing stability during manufacturing (e.g., drying) and storage.[13]

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: Place a precisely weighed amount (e.g., 5-10 mg) of the this compound sample onto the TGA's microbalance pan.

-

Instrument Setup: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a broad temperature range (e.g., 25 °C to 600 °C).

-

Data Analysis: The resulting TGA curve plots the percentage of initial mass remaining versus temperature. A sharp drop in mass indicates decomposition. The onset temperature of this drop defines the limit of the material's thermal stability.

Solubility Profile

Solubility is a critical parameter for drug development, influencing bioavailability, formulation, and purification processes like recrystallization.

Qualitative and Quantitative Solubility

This compound exhibits solubility characteristics typical of a moderately polar organic molecule.

| Solvent | Solubility | Source(s) |

| Water | Slightly soluble / Insoluble | [1][2][4][15] |

| Ethanol | Soluble (up to 20 mg/mL) | [1] |

| Moderately soluble (191.16 g/L @ 25°C) | [4][15] | |

| DMSO | Soluble (up to 25 mg/mL) | [1] |

| Methanol | Soluble (214.92 g/L @ 25°C) | [15] |

| Isopropanol | Soluble (166.78 g/L @ 25°C) | [15] |

| Oils | Soluble | [1] |

| Acetone | Soluble | [3][16] |

Causality and Rationale: The "like dissolves like" principle governs solubility. The phenolic hydroxyl group and carbonyl oxygen of this compound can act as hydrogen bond acceptors, while the hydroxyl group can also be a donor, promoting solubility in polar protic solvents like ethanol. The larger hydrocarbon backbone contributes to its solubility in less polar organic solvents. Its limited solubility in water is due to the predominance of the nonpolar aromatic and alkyl regions of the molecule.

Experimental Protocol: Shake-Flask Solubility Determination

-

Equilibration: Add an excess amount of crystalline this compound to a known volume of the solvent of interest in a sealed vial.

-

Agitation: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the suspension to settle or centrifuge it to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw a known volume of the clear supernatant. Dilute it appropriately and determine the concentration of this compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Self-Validation: The presence of undissolved solid material at the end of the equilibration period confirms that a saturated solution was achieved. Consistent concentration measurements from samples taken at different time points (e.g., 24h and 48h) validate that equilibrium has been reached.

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of the molecule, confirming its identity and structural features by probing its interaction with electromagnetic radiation.

UV-Visible Spectroscopy

Causality and Rationale: The conjugated system in this compound, comprising the aromatic ring, the double bond, and the carbonyl group, contains π-electrons that can be excited by absorbing ultraviolet (UV) or visible light.[17] This absorption corresponds to electronic transitions, primarily π→π* and n→π* transitions, which are characteristic of the molecule's chromophore. The wavelength of maximum absorbance (λmax) is a key identifier.

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

-

Sample Preparation: Prepare a dilute solution of this compound of a known concentration.

-

Measurement: Record the absorbance of the solution across the UV-Vis range (typically 200-800 nm) using a dual-beam spectrophotometer, with a cuvette containing the pure solvent as the reference.

-

Analysis: The resulting spectrum will show absorbance peaks at specific wavelengths (λmax). The reaction of vanillin with acetone in an alkaline medium produces a yellow-orange dye, indicating strong absorption in the visible region.[18]

Infrared (IR) Spectroscopy

Causality and Rationale: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequencies of these absorptions are specific to the types of chemical bonds and functional groups present, providing a distinct molecular fingerprint.

Expected IR Absorption Bands for this compound:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (broad) | Phenolic Hydroxyl | ~3200 - 3600 |

| C-H Stretch (sp²) | Aromatic & Vinylic | ~3000 - 3100 |

| C-H Stretch (sp³) | Methyl & Methoxy | ~2850 - 3000 |

| C=O Stretch (strong) | α,β-Unsaturated Ketone | ~1650 - 1685 |

| C=C Stretch | Aromatic & Vinylic | ~1580 - 1640 |

| C-O Stretch | Aryl Ether & Phenol | ~1200 - 1300 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality and Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. It relies on the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). The chemical environment of each nucleus determines its resonance frequency (chemical shift), providing information about its connectivity.[19][20]

Predicted ¹H NMR Signals (in CDCl₃ or Acetone-d₆):

-

~2.4 ppm (singlet, 3H): Methyl protons of the ketone group (-COCH₃).

-

~3.9 ppm (singlet, 3H): Methoxy group protons (-OCH₃).

-

~6.0-6.5 ppm (singlet or broad singlet, 1H): Phenolic hydroxyl proton (-OH).

-

~6.6-7.5 ppm (multiplets, 5H): Vinylic protons (-CH=CH-) and aromatic protons on the benzene ring. The vinylic protons will appear as doublets due to coupling with each other.

Experimental Protocol: NMR Sample Preparation

-

Dissolution: Dissolve ~5-10 mg of the this compound crystals in ~0.6-0.7 mL of a deuterated solvent (e.g., acetone-d₆, chloroform-d).[21]

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

-

Analysis: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C spectra.

References

- The Good Scents Company. (n.d.). This compound, 1080-12-2. [Link]

- National Center for Biotechnology Information. (n.d.). This compound.

- TGSCX. (n.d.). This compound (CAS 1080-12-2): Odor profile, Properties, & IFRA compliance. [Link]

- GSRS. (n.d.). This compound. [Link]

- ResearchGate. (n.d.). UV-Vis absorption spectra of compounds 1-11. [Link]

- ResearchGate. (n.d.). H-NMR charts of Ch (upper graph) and Va.Ch.SB (lower graph). [Link]

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). 13C NMR spectrum of vanillin in acetone-d6. [Link]

- Wikipedia. (n.d.). X-ray crystallography. [Link]

- Royal Society of Chemistry. (n.d.).

- National Center for Biotechnology Information. (n.d.). x Ray crystallography. PubMed Central. [Link]

- ResearchGate. (n.d.). X-Ray Crystallography of Chemical Compounds. [Link]

- National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds. PubMed Central. [Link]

- Amlathe, S., & Gupta, V. K. (1990). Spectrophotometric determination of acetone using vanillin. Analyst, 115(10), 1385-1387. [Link]

- National Center for Biotechnology Information. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PubMed Central. [Link]

- IJRAR. (n.d.). EFFECT OF DIFFERENT HEATING RATE ON THE THERMAL DECOMPOSITION OF VANILLIN. [Link]

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001659). [Link]

- YouTube. (2022). NMR spectra of Acetone. [Link]

- De Gruyter. (n.d.). ACETONE ADSORPTION ON CO2-ACTIVATED TYRE PYROLYSIS CHAR – THERMOGRAVIMETRIC ANALYSIS. [Link]

- PierpaLab. (2024).

- NETZSCH Analyzing & Testing. (2020). Detection of Ultra-Small Residual Masses by Means of TGA. [Link]

- Chemistry LibreTexts. (2023). 13.2: Solubility and Structure. [Link]

- Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]

- MDPI. (n.d.). Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide. [Link]

- ResearchGate. (n.d.). Differential scanning calorimetry (DSC) of the toluene–acetone PSWA sample. [Link]

- ResearchGate. (n.d.). Polylactide Phase Transition in Acetone. A High‐Sensitivity Differential Scanning Calorimetry Study. [Link]

- National Center for Biotechnology Information. (2020). Stochastic Differential Scanning Calorimetry by Nonlinear Optical Microscopy. PubMed. [Link]

Sources

- 1. Vanillylidenacetone | 1080-12-2 [chemicalbook.com]

- 2. parchem.com [parchem.com]

- 3. CAS 1080-12-2: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C11H12O3 | CID 59039607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vanillylidenacetone | 1080-12-2 [amp.chemicalbook.com]

- 10. This compound, 1080-12-2 [thegoodscentscompany.com]

- 11. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijrar.org [ijrar.org]

- 13. mdpi.com [mdpi.com]

- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 15. scent.vn [scent.vn]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Spectrophotometric determination of acetone using vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. youtube.com [youtube.com]

- 21. rsc.org [rsc.org]

The Solubility of Vanillylidene Acetone in Organic Solvents: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth exploration of the solubility of vanillylidene acetone, a compound of significant interest in the pharmaceutical, flavor, and fragrance industries. This document moves beyond a simple compilation of data, offering a thorough analysis of the physicochemical principles governing its solubility. We present a curated collection of quantitative solubility data in a range of common organic solvents, complemented by a detailed exposition of the theoretical underpinnings of solute-solvent interactions, with a focus on the Hansen Solubility Parameters (HSP). Furthermore, this guide furnishes field-proven, step-by-step experimental protocols for the accurate determination of this compound solubility, ensuring scientific integrity and reproducibility. This resource is designed for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical methodologies required for formulation, purification, and quality control.

Introduction to this compound and Its Solubility

This compound, also known as 4-(4-hydroxy-3-methoxyphenyl)-3-buten-2-one, is a crystalline solid that presents as pale yellow needles.[1][2] It is a derivative of vanillin and acetone and is recognized for its sweet, warm, and tenacious odor, making it a valuable ingredient in flavor and fragrance formulations.[1] Beyond its sensory attributes, this compound serves as a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.

The solubility of this compound is a critical physical property that dictates its utility in numerous applications. In drug development, solubility directly impacts bioavailability and the choice of formulation strategies. In chemical synthesis, it governs the selection of reaction media and purification methods, such as recrystallization. A comprehensive understanding of its solubility profile in a variety of organic solvents is therefore paramount for optimizing processes and ensuring product quality.

This guide aims to provide a holistic view of the solubility of this compound, encompassing both theoretical predictions and practical experimental determination. We will delve into the molecular interactions that drive the dissolution process and provide a structured compilation of solubility data.

Theoretical Framework: Understanding Solute-Solvent Interactions

The solubility of a solid in a liquid is fundamentally governed by the principle of "like dissolves like."[3][4][5] This adage encapsulates the concept that a solute will more readily dissolve in a solvent that has similar intermolecular forces. The overall energetics of the dissolution process can be understood by considering the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions.[6]

Molecular Structure and Polarity of this compound

To predict the solubility of this compound, we must first examine its molecular structure.

Caption: Molecular structure of this compound.

This compound possesses a moderately polar structure. Key functional groups contributing to its polarity include:

-

A phenolic hydroxyl (-OH) group: This group can act as a hydrogen bond donor and acceptor.

-

A methoxy (-OCH3) group: The oxygen atom can act as a hydrogen bond acceptor.

-

A carbonyl (C=O) group: The oxygen atom is a strong hydrogen bond acceptor.

-

An aromatic ring and a conjugated double bond system: These contribute to van der Waals forces (dispersion forces).

The presence of both polar, hydrogen-bonding groups and a nonpolar hydrocarbon backbone gives this compound an amphiphilic character, allowing it to dissolve in a range of solvents with varying polarities.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[1] This model deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Each solvent and solute can be characterized by a set of three HSP values (δd, δp, δh), which can be visualized as a point in a three-dimensional "Hansen space." The principle of "like dissolves like" is quantified by the "Hansen distance" (Ra) between a solute and a solvent:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

Quantitative Solubility Data

The following table summarizes the experimentally determined solubility of this compound in a variety of organic solvents at 25°C. This data has been compiled from various authoritative sources to provide a comparative overview for formulation and process development.

| Solvent | Solvent Type | Solubility (g/L) at 25°C | Citation(s) |

| Acetone | Polar Aprotic | 342.83 | [8] |

| 1,4-Dioxane | Polar Aprotic | 404.25 | [8] |

| Acetonitrile | Polar Aprotic | 203.52 | [8] |

| Dimethylformamide (DMF) | Polar Aprotic | 332.55 | [8] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Up to 25 mg/mL (approx. 25 g/L) | [1] |

| Ethyl Acetate | Polar Aprotic | 262.56 | [8] |

| Methyl Acetate | Polar Aprotic | 308.35 | [8] |

| Methanol | Polar Protic | 214.92 | [8] |

| Ethanol | Polar Protic | 191.16 | [8] |

| n-Propanol | Polar Protic | 134.78 | [8] |

| Isopropanol | Polar Protic | 166.78 | [8] |

| n-Butanol | Polar Protic | 93.31 | [8] |

| Isobutanol | Polar Protic | 77.83 | [8] |

| Toluene | Nonpolar | 34.6 | [8] |

| Water | Polar Protic | 0.44 | [8] |

Analysis of Solubility Data:

The data clearly demonstrates that this compound exhibits high solubility in polar aprotic solvents such as acetone, 1,4-dioxane, and DMF. Its solubility in polar protic solvents like alcohols is also significant, though generally lower than in the aprotic counterparts. The presence of the hydroxyl group in the alcohols can lead to strong solvent-solvent hydrogen bonding, which must be overcome for the solute to dissolve. As expected, the solubility in the nonpolar solvent toluene is considerably lower, and it is only slightly soluble in water.[8] This solubility profile is consistent with the moderately polar nature of the this compound molecule.

Experimental Determination of Solubility

To ensure the accuracy and reliability of solubility data, a robust and well-validated experimental protocol is essential. The shake-flask method is the gold standard for determining the equilibrium solubility of a solid compound in a solvent.[9]

Principle of the Shake-Flask Method

The shake-flask method involves equilibrating an excess amount of the solid solute with the solvent of interest at a constant temperature until the solution is saturated. After reaching equilibrium, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.

Caption: Workflow for the shake-flask method of solubility determination.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

This compound (high purity)

-

Organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-